molecular formula C16H12N2O4 B11567399 methyl [4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate

methyl [4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate

Cat. No.: B11567399
M. Wt: 296.28 g/mol
InChI Key: ITFVSRMQARAONM-UHFFFAOYSA-N
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Description

Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate is a complex organic compound with the molecular formula C10H8N2O4 It is characterized by a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Preparation Methods

The synthesis of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones.

    Introduction of the phenyl group: The phenyl group can be introduced through a substitution reaction, where the pyrrolo[3,4-b]pyridine core reacts with a phenyl halide under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolo[3,4-b]pyridine core can bind to specific active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of methyl 2-(4-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}phenyl)acetate lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 2-[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate

InChI

InChI=1S/C16H12N2O4/c1-22-13(19)9-10-4-6-11(7-5-10)18-15(20)12-3-2-8-17-14(12)16(18)21/h2-8H,9H2,1H3

InChI Key

ITFVSRMQARAONM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3

Origin of Product

United States

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